molecular formula C17H19FN4OS B12236151 2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

Cat. No.: B12236151
M. Wt: 346.4 g/mol
InChI Key: CYNDSGANFWDFBF-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is an organic compound belonging to the class of diarylthioethers. These compounds contain a thioether group substituted by two aryl groups. The compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinyl group, and an azetidinyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multiple steps, including the formation of the thioether bond and the incorporation of the azetidinyl and pyridazinyl groups. Common reagents used in the synthesis include fluorobenzene derivatives, sulfur sources, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorophenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide
  • (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
  • N-(4-Fluorophenyl)-2-({4-[(E)-(4-nitrobenzylidene)amino]-5-(2-phenoxyethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H19FN4OS

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C17H19FN4OS/c1-12-3-8-16(20-19-12)22-9-14(10-22)21(2)17(23)11-24-15-6-4-13(18)5-7-15/h3-8,14H,9-11H2,1-2H3

InChI Key

CYNDSGANFWDFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CSC3=CC=C(C=C3)F

Origin of Product

United States

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